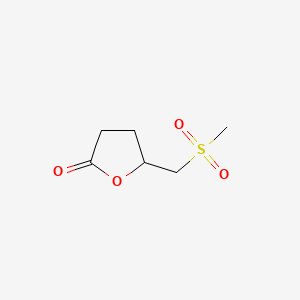![molecular formula C31H47Cl6NO B14699747 1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one CAS No. 25995-17-9](/img/structure/B14699747.png)
1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Azabicyclo[322]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[221]hept-5-en-2-yl)octan-1-one is a complex organic compound characterized by its unique bicyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azabicyclo[3.2.2]nonane Ring: This can be achieved through a series of cyclization reactions, often involving radical cyclization or other ring-closing methods.
Synthesis of the Hexachlorobicyclo[2.2.1]heptane Derivative: This step involves the chlorination of a suitable bicyclic precursor, followed by functionalization to introduce the octyl group.
Coupling of the Two Bicyclic Units: The final step involves coupling the azabicyclo[3.2.2]nonane unit with the hexachlorobicyclo[2.2.1]heptane derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)octan-1-one: A closely related compound with similar bicyclic structures.
1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)octan-2-one: Differing by the position of the carbonyl group.
Uniqueness
The uniqueness of 1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one lies in its specific combination of bicyclic structures and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
25995-17-9 |
|---|---|
分子式 |
C31H47Cl6NO |
分子量 |
662.4 g/mol |
IUPAC 名称 |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octyl-2-bicyclo[2.2.1]hept-5-enyl)octan-1-one |
InChI |
InChI=1S/C31H47Cl6NO/c1-2-3-4-5-7-10-13-24-25(30(35)28(33)27(32)29(24,34)31(30,36)37)14-11-8-6-9-12-15-26(39)38-20-22-16-17-23(21-38)19-18-22/h22-25H,2-21H2,1H3 |
InChI 键 |
DUNXADOHUVFFGX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCCCCCCC(=O)N3CC4CCC(C3)CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


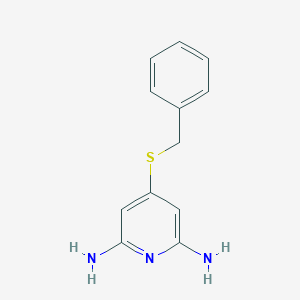
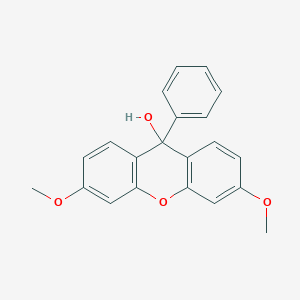
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
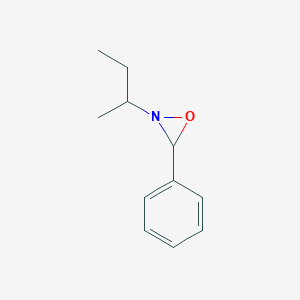

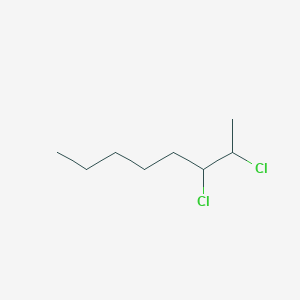
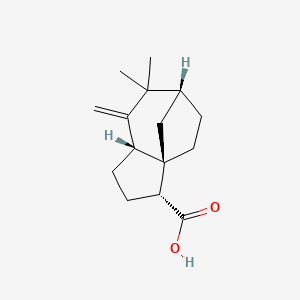
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)
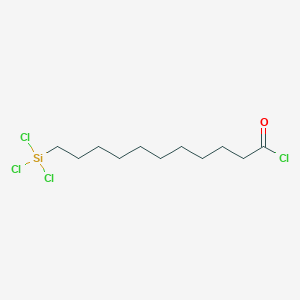
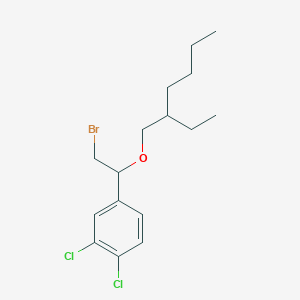

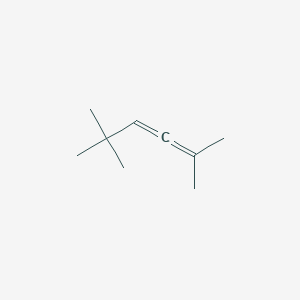
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
